molecular formula C14H19F3N2 B5657102 1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B5657102
M. Wt: 272.31 g/mol
InChI Key: BAVSZUFIAQAWPW-UHFFFAOYSA-N
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Description

1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring The ethyl group is attached to the nitrogen atom of the piperazine ring

Preparation Methods

The synthesis of 1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 3-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects. For example, it may bind to and inhibit the activity of certain kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-18-6-8-19(9-7-18)11-12-4-3-5-13(10-12)14(15,16)17/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSZUFIAQAWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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